molecular formula C7H16BrNO2 B2861901 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide CAS No. 1485818-01-6

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide

Cat. No.: B2861901
CAS No.: 1485818-01-6
M. Wt: 226.114
InChI Key: HSPXEUKQRZDPST-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is a chemical compound that features a dimethylamino group attached to a butanoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The compound 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, also known as Dimenhydrinate, primarily targets the H1 histamine receptors in the vestibular system . These receptors play a crucial role in the body’s immune response to foreign pathogens, and they are also involved in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

Dimenhydrinate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, counteracting the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle . This interaction results in the prevention of nausea, vomiting, and dizziness caused by motion sickness .

Biochemical Pathways

The compound affects the histaminergic pathways . By blocking the H1 histamine receptors, it prevents the normal function of histamine, which is to bind to these receptors and cause a series of reactions that lead to the symptoms of motion sickness . The downstream effects include the prevention of vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .

Result of Action

The molecular and cellular effects of Dimenhydrinate’s action include the prevention of nausea, vomiting, and dizziness caused by motion sickness . At the cellular level, it prevents the normal function of histamine, leading to the prevention of vasodilation, bronchoconstriction, and smooth muscle contraction .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Dimenhydrinate. For instance, certain polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.

    4-Dimethylaminopyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.

    N,N-Dimethylglycine: A related compound with similar functional groups, used in biochemical research.

Uniqueness

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a dimethylamino group with a butanoic acid backbone provides distinct reactivity and versatility in scientific research.

Properties

IUPAC Name

2-(dimethylamino)-3-methylbutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXEUKQRZDPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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